molecular formula C8H13N3O6 B1204551 (2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol

(2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol

Cat. No. B1204551
M. Wt: 247.21 g/mol
InChI Key: FIITXXIVUIXYMI-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doranidazole is a C-nitro compound.

Scientific Research Applications

Nitrogen-rich Gas Generators

  • Imidazole-based molecules, including derivatives similar to the chemical , have been explored for their potential applications in nitrogen-rich gas generators. These compounds have high positive heats of formation due to their energetic molecular backbone (Srinivas, Ghule, & Muralidharan, 2014).

Imaging Hypoxic Tissue

  • Nitroimidazole-substituted ligands have been synthesized for potential use in technetium-99m complexes. These complexes are investigated as imaging agents for hypoxic tissues, indicating a potential application in medical diagnostics (Ramalingam, Raju, Nanjappan, & Nowotnik, 1995).

Organocatalysis

  • A specific imidazole-based zwitterionic-salt has been identified as an efficient organocatalyst for certain chemical reactions. This highlights the role of such compounds in facilitating organic synthesis (Rahman, Roy, Ghosh, Mitra, Majee, & Hajra, 2014).

Anti-Candida Agents

Anti-Hypertension Activities

  • Certain benzimidazole derivatives, related to the compound of interest, have shown potential as novel angiotensin II receptor antagonists with anti-hypertensive activities. This suggests a possible application in cardiovascular therapeutics (Zhu, Da, Wu, Zheng, Zhu, Wang, Yan, & Chen, 2014).

Synthesis of Acyclic Nitroazole Nucleosides

  • Research on the synthesis of acyclic nucleosides of nitroazole, such as 4-nitro-1H-imidazole, has been conducted. These studies are fundamental in understanding the chemical properties and potential applications of such compounds (Walczak, Wamberg, & Pedersen, 2004).

Fluorescent Probes for Hypoxic Cells

Stereochemically Divergent Synthesis

  • Imidazoline-aminophenol-Ni complex catalysis has been used for stereochemically divergent synthesis of certain compounds. This underscores the utility of imidazole derivatives in advanced organic synthesis techniques (Arai & Yamamoto, 2014).

Treatment Against Human African Trypanosomiasis

  • Compounds containing 2-substituted imidazoles have shown significant activity against human African trypanosomiasis, a parasitic disease. This highlights their potential as therapeutic agents in infectious disease treatment (Samant & Sukhthankar, 2011).

properties

Product Name

(2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol

Molecular Formula

C8H13N3O6

Molecular Weight

247.21 g/mol

IUPAC Name

(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol

InChI

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m0/s1

InChI Key

FIITXXIVUIXYMI-NKWVEPMBSA-N

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])CO[C@H](CO)[C@H](CO)O

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O

synonyms

1-(1',3',4'-trihydroxy-2'-butoxy)methyl-2-nitroimidazole
RP 343
RP-343

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol
Reactant of Route 2
(2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol
Reactant of Route 3
(2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol
Reactant of Route 4
(2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol
Reactant of Route 5
(2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol
Reactant of Route 6
(2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol

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